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molecular formula C5H9NO3 B8541093 N-(2-hydroxyethyl)-2-oxopropanamide

N-(2-hydroxyethyl)-2-oxopropanamide

Cat. No. B8541093
M. Wt: 131.13 g/mol
InChI Key: NMUQYBPDIJRAMA-UHFFFAOYSA-N
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Patent
US08816102B2

Procedure details

Ethanolamine (16 g, 66 mmol) was added dropwise to stirred ethyl pyruvate (8 g, 69 mmol) at temperature between 22 and 48° C. Then the mixture was heated to 120° C. and stirred at this temperature for 3 hours. During the reaction, the formed ethanol and water were removed by distillation. The reaction mixture was cooled to room temperature and poured into 40 ml of water. The mixture was acidified to pH<1 and stirred for 30 minutes at room temperature. The solution was saturated with sodium chloride and extracted with ethyl acetate a few times. The ethyl acetate layer was evaporated to dryness. The remaining residual oil was purified by silica gel column chromatography using heptane/ethyl acetate to yield colorless oil (1 g, 9% yield).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Yield
9%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[C:5](OCC)(=[O:9])[C:6]([CH3:8])=[O:7]>>[OH:2][CH2:1][CH2:3][NH:4][C:5](=[O:9])[C:6](=[O:7])[CH3:8]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(O)CN
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(C(=O)C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction
CUSTOM
Type
CUSTOM
Details
the formed ethanol and water were removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into 40 ml of water
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at room temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate a few times
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The remaining residual oil was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCNC(C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 11.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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